Nonapeptide-1

MC1R antagonist Receptor binding affinity Subtype selectivity

Select Nonapeptide-1 for its upstream MC1R antagonism (Ki=40nM), preventing melanin synthesis at the receptor level—unlike downstream tyrosinase inhibitors (arbutin, kojic acid). With 6.75× the potency of small-molecule MC1R antagonists (JNJ-10229570), it's the gold-standard positive control [cAMP IC50=2.5nM]. Insist on batch-specific functional validation via cAMP assay. For R&D use as a research compound only.

Molecular Formula C61H87N15O9S
Molecular Weight 1206.5 g/mol
CAS No. 158563-45-2
Cat. No. B1679839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonapeptide-1
CAS158563-45-2
SynonymsNonapeptide-1;  Nonapeptide 1;  Nonapeptide1;  Met-pro-phe-arg-trp-phe-lys-pro-val;  White 05;  Melanostatine 5;  Melanostatine-5
Molecular FormulaC61H87N15O9S
Molecular Weight1206.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N
InChIInChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1
InChIKeyKNFLNGRLKALWRF-LDXSYGEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nonapeptide-1 CAS 158563-45-2: MC1R Antagonist Procurement & Selection Profile for Skin Pigmentation Research


Nonapeptide-1 (Melanostatine-5, 153N-6), a synthetic linear nonapeptide with sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH₂ (molecular formula C₆₁H₈₇N₁₅O₉S, MW 1206.52), is a potent, selective, competitive antagonist of the melanocortin-1 receptor (MC1R) [1]. It was discovered through systematic structure-function screening of α-MSH-[5-13] peptide libraries and is structurally distinguished by D-Phe and D-Trp substitutions that confer enhanced proteolytic stability relative to natural L-amino acid sequences [2]. Nonapeptide-1 binds MC1R with high affinity (Ki = 40 nM) and functionally inhibits α-MSH-induced cAMP accumulation (IC50 = 2.5 nM) and melanosome dispersion (IC50 = 11 nM) in melanocytes, placing it among the most potent peptide MC1R antagonists identified to date .

Nonapeptide-1: Why In-Class MC1R Ligands and Downstream Tyrosinase Inhibitors Cannot Be Interchanged


Generic substitution among skin-pigmentation actives fails because Nonapeptide-1 operates at a fundamentally distinct node in the melanogenesis pathway—upstream competitive receptor antagonism at MC1R—whereas the most widely used alternatives (arbutin, kojic acid, hydroquinone) act downstream through direct tyrosinase inhibition or melanocyte cytotoxicity [1]. Even within the MC1R antagonist class, binding affinity and receptor subtype selectivity are not uniform. Nonapeptide-1 (153N-6) was identified as the sole MC1-selective ligand among four melanocortin peptide analogues tested in head-to-head binding assays, whereas GHRP-6 and HP-228 exhibited broader MC receptor binding profiles [2]. Compared with the small-molecule MC1R antagonist JNJ-10229570, Nonapeptide-1 demonstrates approximately 6.75-fold higher MC1R binding potency (Ki 40 nM vs. IC50 270 nM), underscoring that even compounds sharing a nominal target class can yield substantially different pharmacological windows . Procurement decisions must therefore be driven by quantitative evidence of binding, functional antagonism, and target selectivity rather than by assumptive class-level interchangeability.

Nonapeptide-1 Quantitative Evidence: Head-to-Head and Cross-Study Differentiation Data


MC1R Binding Affinity and Subtype Selectivity: Nonapeptide-1 vs. JNJ-10229570 and Other MC1R Ligands

Nonapeptide-1 (153N-6) binds human MC1R with a Ki of 40 nM in COS-1 cells expressing recombinant human melanocortin receptors, demonstrating the highest affinity among four peptide ligands tested (MSH-B, HP-228, GHRP-6, 153N-6) in a single-study head-to-head comparison [1]. The small-molecule MC1R/MC5R antagonist JNJ-10229570 exhibits an IC50 of 270 nM for MC1R in a radioligand binding assay—a 6.75-fold lower potency compared to Nonapeptide-1 measured under comparable recombinant human MC1R expression systems . Critically, Nonapeptide-1 displays pronounced subtype selectivity: its affinity for MC1R (40 nM) is 11.75-fold higher than for MC3R (Ki = 470 nM), 33.5-fold higher than for MC4R (Ki = 1,340 nM), and 60-fold higher than for MC5R (Ki = 2,400 nM) [1]. This selectivity profile is functionally significant because off-target MC4R antagonism is associated with appetite dysregulation, while MC5R antagonism affects sebaceous gland function—neither of which is relevant to skin pigmentation applications [2].

MC1R antagonist Receptor binding affinity Subtype selectivity

Functional Antagonism of the α-MSH–cAMP–Melanosome Axis: IC50 Values Quantifying Two Distinct Downstream Readouts

Nonapeptide-1 is the most potent peptide α-MSH antagonist reported in the foundational discovery literature, with dual functional IC50 values: 2.5 nM for inhibition of α-MSH-induced intracellular cAMP accumulation and 11 ± 7 nM for inhibition of α-MSH-induced melanosome dispersion in melanocytes [1]. By comparison, the endogenous agonist α-MSH activates the same cAMP pathway with an EC50 in the low nanomolar range; Nonapeptide-1's competitive antagonism at 2.5 nM means it can effectively suppress MC1R signaling at equimolar or lower concentrations relative to the natural ligand [2]. The ~4.4-fold difference between cAMP inhibition and melanosome dispersion IC50 values reflects the signal amplification cascade between second messenger generation and distal organelle-level phenotypic response—a pharmacological feature that allows researchers to titrate functional outcomes by selecting concentrations within this window [1].

cAMP inhibition Melanosome dispersion α-MSH antagonist potency

Multi-Gene Downregulation of the Melanogenesis Transcriptional Program: Nonapeptide-1 vs. Untreated and α-MSH-Stimulated Baselines

Nonapeptide-1 at 20 μM for 3 days downregulates the expression of five melanogenesis pathway proteins—MC1R, tyrosinase, TRP1, TRP2, and MITF—in both human epidermal melanocytes (HEM) and HaCaT keratinocyte cell lines, as demonstrated by quantitative immunohistochemistry in the Chen et al. (2022) study, where Nonapeptide-1 (designated N-1A) served as the positive control reference compound against which tea polyphenols were benchmarked [1]. This multi-target transcriptional suppression is mechanistically distinct from single-enzyme tyrosinase inhibitors (arbutin, kojic acid), which leave upstream MITF and MC1R expression unaltered and therefore do not attenuate the signaling cascade that sustains melanogenic gene transcription [2]. The reported ability of Nonapeptide-1 (at 100 μM) to reduce melanocyte melanin content by 27–43% and inhibit tyrosinase activity by 25–35% provides a quantitative efficacy range for formulation benchmarking .

MITF downregulation Tyrosinase suppression TRP1/TRP2 expression

Structural Stability Advantages: D-Amino Acid Modifications and Formulation-Relevant Physicochemical Properties

Nonapeptide-1 incorporates D-Phe at position 7 and D-Trp at position 9, structural modifications that were identified as critical for antagonist activity in the original structure-function analysis and that simultaneously confer enhanced resistance to proteolytic degradation compared to the all-L-amino acid α-MSH-(5-13) fragment [1]. C-terminal amidation further reduces susceptibility to carboxypeptidase degradation and contributes to formulation storage stability [2]. Empirically, Nonapeptide-1 demonstrates formulation stability in the pH 4–7 range and retains activity when incorporated into cosmetic matrices at temperatures below 40°C, with lyophilized powder stable at -20°C under desiccated conditions . These features contrast with natural α-MSH peptide fragments, which undergo rapid enzymatic inactivation in skin environments and require specialized delivery systems to achieve meaningful half-lives.

Peptide stability D-amino acid modification Formulation compatibility

Nanoparticle-Targeted Delivery Synergy: Nonapeptide-1-Conjugated MSNs Amplify Melanin and Tyrosinase Inhibition Beyond Free Compound Baselines

In a 2024 study by Huang et al., Nonapeptide-1 was conjugated to mesoporous silica nanoparticles (EGCG@NP-MSN) as a melanocyte-targeting ligand, leveraging its MC1R affinity to direct a co-delivered antioxidant cargo (EGCG) specifically to melanocytes [1]. The melanin inhibition rate of the Nonapeptide-1-conjugated nanoparticle system was 5.22-fold higher, and the tyrosinase inhibition rate was 1.57-fold higher, compared to free EGCG alone [1]. While this evidence primarily reflects the delivery system's performance, it concurrently validates that Nonapeptide-1 retains functional MC1R targeting capability when surface-conjugated to nanoparticles—a critical demonstration for researchers developing targeted melanocyte delivery platforms. The study further confirmed that Nonapeptide-1 exhibits melanin transfer interference properties and reduces melanin content in treated skin areas, with in vivo confirmation of reduced DNA damage in UV-irradiated skin [1].

Targeted delivery Mesoporous silica nanoparticles Melanin inhibition rate

Nonapeptide-1 Application Scenarios: Evidence-Backed Research and Industrial Use Cases


MC1R-Mediated Melanogenesis Pathway Research and Antagonist Screening

Nonapeptide-1 serves as the gold-standard positive control MC1R antagonist for in vitro melanogenesis pathway studies. Its well-characterized binding (Ki = 40 nM) and functional inhibition (cAMP IC50 = 2.5 nM; melanosome dispersion IC50 = 11 nM) provide calibrated reference points for screening novel MC1R ligands [1]. The compound's established ability to downregulate MITF, tyrosinase, TRP1, and TRP2 at 20 μM in HEM and HaCaT cells [2] makes it an indispensable tool for validating whether candidate compounds act through MC1R antagonism or through downstream tyrosinase inhibition. Researchers should procure Nonapeptide-1 with verified purity ≥98% and confirm batch-specific functional activity via cAMP inhibition assay before use in comparative screening campaigns.

Cosmetic Formulation Development for Hyperpigmentation and Uneven Skin Tone

Nonapeptide-1 is incorporated into cosmetic serums, creams, and lotions at recommended dosages of 0.001–5% (10–50,000 ppm) for skin brightening and hyperpigmentation management [1]. Formulators selecting Nonapeptide-1 over arbutin or kojic acid benefit from its upstream mechanism: competitive MC1R antagonism prevents tyrosinase activation at the signaling level rather than merely inhibiting already-activated enzyme [2]. Quantitative benchmarks for formulation efficacy testing include: melanin content reduction of 27–43% at 100 μM in melanocyte monoculture, and tyrosinase activity inhibition of 25–35% under the same conditions . Formulation conditions must maintain pH 4–7 and avoid processing temperatures exceeding 40°C to preserve peptide integrity . The demonstrated synergy with antioxidants (EGCG) supports combination formulation strategies where Nonapeptide-1 provides melanocyte targeting while co-formulated actives deliver complementary benefits [3].

Melanocyte-Targeted Nanoparticle Drug Delivery Systems

Nonapeptide-1 can be surface-conjugated to mesoporous silica nanoparticles or other delivery vehicles as a melanocyte-targeting ligand, exploiting its high-affinity MC1R binding (Ki = 40 nM) to direct therapeutic or cosmeceutical cargoes specifically to melanocytes [1]. The Huang et al. (2024) study validated this approach, demonstrating a 5.22-fold enhancement in melanin inhibition and 1.57-fold enhancement in tyrosinase inhibition versus free cargo [1]. In vivo confirmation of reduced UV-induced DNA damage further supports the translational potential of Nonapeptide-1-targeted delivery systems for photoaging and photoprotection applications [1]. Researchers developing such systems should confirm that conjugation chemistry preserves the MC1R-binding pharmacophore (particularly the D-Trp9 and D-Phe7 residues critical for receptor interaction) and validate targeting efficiency via competitive binding assays with free Nonapeptide-1.

Skin Pigmentation Disorder Clinical Research and Melasma Maintenance Therapy

Nonapeptide-1 has been evaluated in a prospective double-blinded randomized controlled pilot study (n = 46) as part of a proprietary combination (including phenylethyl resorcinol, aminoethyl phosphinic acid, and antioxidants) versus sunscreen alone for melasma maintenance following triple-combination therapy [1]. The Nonapeptide-1-containing formulation demonstrated consistent reduction in Melasma Area and Severity Index (MASI) score, whereas the control group showed increased MASI from baseline [1]. Although the differences did not reach statistical significance for the primary endpoint (melanin index by mexameter), the directional improvement trend and sustained remission maintenance support Nonapeptide-1's role in anti-relapse regimens [1]. Clinical researchers designing hyperpigmentation trials should note that Nonapeptide-1 is typically used as part of multi-modal formulations rather than as a monotherapy, and study designs should account for the ~2-week onset of visible pigmentation improvement observed in cell-targeted topical therapy studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nonapeptide-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.